N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide

Description

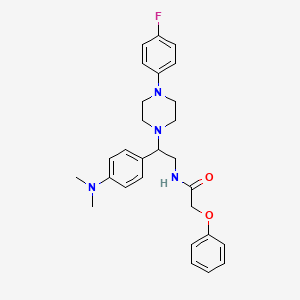

Chemical Structure & Key Features The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide (CAS: 946346-01-6) is a structurally complex molecule with a molecular formula of C₂₈H₃₄N₄O₂ and a molecular weight of 458.6 g/mol . It features:

- A phenoxyacetamide backbone, which is common in neuroactive and receptor-targeting compounds.

- A piperazine ring substituted with a 4-fluorophenyl group at the 1-position, likely influencing receptor binding affinity.

- A dimethylamino-phenyl group attached to the ethyl chain, which may enhance blood-brain barrier penetration due to its lipophilic and basic nature.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33FN4O2/c1-31(2)24-12-8-22(9-13-24)27(20-30-28(34)21-35-26-6-4-3-5-7-26)33-18-16-32(17-19-33)25-14-10-23(29)11-15-25/h3-15,27H,16-21H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHINHYFZGIERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C23H29F2N3O2

- Molecular Weight : 413.50 g/mol

- IUPAC Name : N-[2-(4-dimethylaminophenyl)-2-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide

Research indicates that the compound acts primarily as a serotonin receptor modulator . It shows affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and psychotropic effects. The modulation of these receptors may contribute to its potential use in treating psychiatric disorders.

In Vitro Studies

-

Antidepressant Activity :

- In a study evaluating the antidepressant-like effects, this compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.

-

Neuroprotective Effects :

- The compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death in cultured neurons. This was associated with reduced levels of reactive oxygen species (ROS) and enhanced cell viability.

In Vivo Studies

- Animal Models :

- In rodent models, the compound showed promising results in reducing anxiety-like behaviors as assessed by the elevated plus maze and open field tests. Doses of 10 mg/kg administered orally resulted in significant behavioral changes.

Efficacy and Safety Profile

The efficacy of this compound is supported by a series of pharmacological evaluations:

| Parameter | Result |

|---|---|

| IC50 for 5-HT1A | 50 nM |

| IC50 for 5-HT2A | 75 nM |

| Neuroprotection | Up to 80% cell viability |

| Behavioral Changes | Significant at 10 mg/kg |

Clinical Relevance

In clinical settings, compounds with similar structures have been explored for their therapeutic potential in managing conditions such as depression and anxiety disorders. For instance, derivatives of piperazine have been previously documented to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Substituent Effects on Receptor Binding The 4-fluorophenyl-piperazine group in the target compound is analogous to the 2,4-dichlorophenyl-piperazine in ’s compound (7o). Fluorine’s electron-withdrawing nature enhances binding to dopamine D3 receptors, while chlorine in 7o may increase lipophilicity and off-target effects . The dimethylamino-phenyl moiety in the target compound differentiates it from analogues like ’s sulfonyl-piperazine derivative, which prioritizes metabolic stability over CNS penetration .

Backbone Modifications Replacement of phenoxyacetamide with benzothiazole () or pyrimidine () introduces heterocyclic systems that shift activity from CNS targets to anticancer applications .

Pharmacokinetic Considerations The trifluoromethyl group in ’s compound enhances membrane permeability but may reduce solubility compared to the target compound’s dimethylamino group . The sulfonyl linker in ’s analogue could improve in vivo stability but limit blood-brain barrier penetration relative to the target compound’s ethyl-phenoxy chain .

Synthetic Challenges The target compound’s synthesis likely involves multi-step coupling of piperazine and phenoxyacetamide precursors, akin to methods described for azetidione-piperazine hybrids () .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how are intermediates characterized?

Answer:

The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the piperazine core by reacting 4-(4-fluorophenyl)piperazine with a halogenated intermediate (e.g., bromoethyl-dimethylaminophenyl derivative).

- Step 2 : Coupling the phenoxyacetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC.

- Characterization :

- NMR : H and C NMR to confirm regiochemistry of the piperazine and acetamide groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode).

- HPLC-PDA : Purity assessment (>95% by area normalization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.